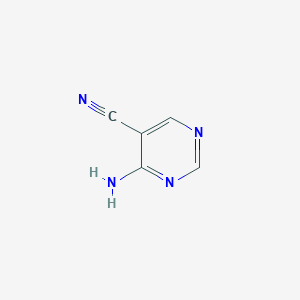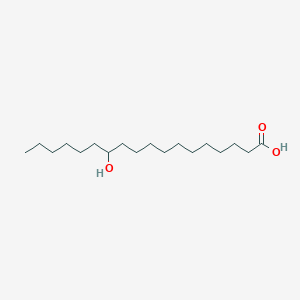
4-Amino-3-nitrofenol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-Amino-3-nitrophenol has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
4-Amino-3-nitrophenol is primarily utilized as an ingredient in hair dye colorants . It has been used in the synthesis of benzimidazole-based Factor Xa inhibitors . Factor Xa is a trypsin-like serine protease playing a pivotal role in the blood coagulation cascade .
Mode of Action
For instance, in the case of Factor Xa inhibitors, it likely interacts with the active site of the enzyme, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the blood coagulation process .
Biochemical Pathways
Given its use in the synthesis of factor xa inhibitors, it can be inferred that it may influence the blood coagulation cascade .
Pharmacokinetics
The total dermal absorption rates of 4-Amino-3-nitrophenol under non-oxidative (1%) and oxidative (1.5%) conditions were determined to be 5.62 ± 2.19% and 2.83 ± 1.48%, respectively .
Result of Action
Given its role in the synthesis of factor xa inhibitors, it can be inferred that it may have an anticoagulant effect .
Action Environment
The action of 4-Amino-3-nitrophenol can be influenced by various environmental factors. For instance, its absorption can be affected by the condition of the skin, such as whether it is intact or damaged . Furthermore, its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
It is known to be used in the synthesis of benzimidazole-based Factor Xa inhibitors
Cellular Effects
It is known that nitroaromatic compounds, a class to which 4-Amino-3-nitrophenol belongs, can be toxic and occasionally contaminate the soil near former explosives or fabric factories and military plants
Molecular Mechanism
Nitro compounds, such as 4-Amino-3-nitrophenol, are known to undergo various reactions, including direct substitution with hydrocarbons using nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Amino-3-nitrophenol can be synthesized through various methods:
Reduction of 4-nitro-3-aminophenol: This method involves the reduction of 4-nitro-3-aminophenol using reducing agents such as sodium dithionite or sodium borohydride in an alkaline medium.
Nitration of 4-amino-3-methoxyphenol: This involves nitrating 4-amino-3-methoxyphenol to obtain 4-amino-3-nitrophenol.
Diazotization of 3-nitro-4-aminophenol: This method involves the diazotization of 3-nitro-4-aminophenol followed by coupling with various agents to produce different azo dyes.
Industrial Production Methods: One industrial method includes the acetylation of p-aminophenol with acetic anhydride, followed by nitration with nitric acid, and final hydrolysis of 4-acetoxy-2-acetamino nitrobenzene with sodium hydroxide .
Análisis De Reacciones Químicas
4-Amino-3-nitrophenol undergoes various chemical reactions:
Reduction: It can be reduced to 4-amino-3-hydroxyaniline using reducing agents like sodium borohydride.
Oxidation: It can be oxidized to form quinone derivatives under specific conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products:
Reduction: 4-Amino-3-hydroxyaniline.
Oxidation: Quinone derivatives.
Substitution: Various substituted nitrophenols.
Comparación Con Compuestos Similares
4-Amino-3-nitrophenol can be compared with other similar compounds such as:
2-Amino-3-nitrophenol: Differing in the position of the amino group, this compound has distinct chemical properties and applications.
4-Amino-2-nitrophenol: Similar in structure but with different reactivity and uses.
4-Hydroxy-2-nitroaniline: Another similar compound with unique properties and applications.
Uniqueness: 4-Amino-3-nitrophenol is unique due to its specific position of functional groups, which imparts distinct chemical reactivity and applications in various fields .
Propiedades
IUPAC Name |
4-amino-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXUIDYRTHQTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209864 | |
| Record name | 4-Amino-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-81-1 | |
| Record name | 4-Amino-3-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 610-81-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-3-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5WY41Q95Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)










